molecular formula C26H29FN2O5 B12145654 Methyl 4-(1-(2-(diethylamino)ethyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate CAS No. 618074-17-2

Methyl 4-(1-(2-(diethylamino)ethyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate

Cat. No.: B12145654
CAS No.: 618074-17-2
M. Wt: 468.5 g/mol
InChI Key: RGLBEWCXGSNVAP-XTQSDGFTSA-N
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Description

Methyl 4-(1-(2-(diethylamino)ethyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a heterocyclic benzoate ester featuring a 2,5-dihydro-1H-pyrrol-2-yl core. Key structural elements include:

  • A pyrrolidinone ring substituted with a hydroxyl (-OH) and oxo (=O) group at positions 4 and 5, respectively.
  • A 3-fluoro-4-methylbenzoyl moiety at position 3.
  • A 2-(diethylamino)ethyl side chain at position 1.
  • A methyl benzoate group at position 4 of the pyrrolidine ring.

Properties

CAS No.

618074-17-2

Molecular Formula

C26H29FN2O5

Molecular Weight

468.5 g/mol

IUPAC Name

methyl 4-[(3E)-1-[2-(diethylamino)ethyl]-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-2-yl]benzoate

InChI

InChI=1S/C26H29FN2O5/c1-5-28(6-2)13-14-29-22(17-9-11-18(12-10-17)26(33)34-4)21(24(31)25(29)32)23(30)19-8-7-16(3)20(27)15-19/h7-12,15,22,30H,5-6,13-14H2,1-4H3/b23-21+

InChI Key

RGLBEWCXGSNVAP-XTQSDGFTSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)C)F)\O)/C(=O)C1=O)C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)C)F)O)C(=O)C1=O)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Introduction of the 3-Fluoro-4-Methylbenzoyl Group

The 3-fluoro-4-methylbenzoyl substituent is introduced via Friedel-Crafts acylation or directed ortho-metalation. A patent describing the synthesis of 3-fluoro-4-trifluoromethylbenzonitrile provides insights into fluorine incorporation. Bromination of 3-trifluoromethyl-4-fluoroaniline using bromine/acetic acid at 0–60°C, followed by diazotization with NaNO2 and hypophosphorous acid, yields 3-fluoro-4-bromobenzene derivatives (68% yield). For the target compound, analogous bromination and substitution with methyl groups could precede acylation.

Table 2: Bromination and Diazotization Conditions

SubstrateReagentTemperatureYield (%)
3-Trifluoromethyl-4-fluoroanilineBr₂/AcOH0–60°C68
2-Bromo-4-fluoro-5-trifluoromethylanilineNaNO₂/H₃PO₂30°C76

Diethylaminoethyl Side Chain Installation

Alkylation of the pyrrole nitrogen with 2-(diethylamino)ethyl chloride is performed in polar aprotic solvents. A related synthesis of methyl 4-((4-methyl-1-((2-(piperidin-1-yl)thiazol-4-yl)methyl)-1H-pyrrole-2-carboxamido)methyl)benzoate uses DCM and precipitation with petroleum ether (PE) to isolate products. For the target molecule, analogous conditions (DCM, 0.5 mmol scale, RT) could achieve N-alkylation with minimal byproducts.

Oxidation and Hydroxylation

The 4-hydroxy-5-oxo motif is installed via controlled oxidation. MnO₂ or DDQ in acetone selectively oxidizes the 5-position to a ketone, while TEMPO/PhI(OAc)₂ introduces the hydroxyl group at C4. A study on pyrrole derivatives reports that oxidation with MnO₂ at 40°C achieves 89% conversion to 5-oxo products.

Table 3: Oxidation Conditions for 5-Oxo Formation

Oxidizing AgentSolventTemperatureYield (%)
MnO₂Acetone40°C89
DDQDCMRT78

Esterification and Final Assembly

The benzoate ester is introduced via Steglich esterification or nucleophilic substitution. A method for methyl benzoate synthesis uses DMF and cuprous cyanide at 60–250°C to substitute bromine with cyano groups. For the target compound, methyl 4-bromobenzoate could react with the pyrrole intermediate under similar conditions.

Table 4: Esterification Optimization

SubstrateReagentSolventYield (%)
4-Bromobenzoic acidCuCN/DMFDMF54
4-HydroxypyrroleDCC/DMAPTHF82

Characterization and Validation

X-ray crystallography confirms the pyrrole scaffold’s structure, as demonstrated for analogous compounds. NMR (¹H, ¹³C, HSQC, HMBC) and HRMS validate substituent positions and purity. For example, the ¹H NMR of 3-fluoro-4-methylbenzoyl derivatives shows distinct aromatic protons at δ 7.2–7.8 ppm and fluorine coupling (³J = 8.5 Hz) .

Chemical Reactions Analysis

Ester Hydrolysis

The benzoate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

R COOCH3+H2OR COOH+CH3OH\text{R COOCH}_3+\text{H}_2\text{O}\rightarrow \text{R COOH}+\text{CH}_3\text{OH}

This reaction is critical for modifying bioavailability or generating active metabolites .

Key Conditions :

ReagentTemperatureYieldSource
NaOH (5 M)25°C85%
HCl (1 M)60°C72%

Oxidative N-Dealkylation

The diethylaminoethyl side chain is susceptible to oxidative dealkylation via cytochrome P450 enzymes, forming primary amines or aldehydes . For instance:

R N CH2CH3 2CYP450R NHCH2CH3+CH3CHO\text{R N CH}_2\text{CH}_3\text{ }_2\xrightarrow{\text{CYP450}}\text{R NHCH}_2\text{CH}_3+\text{CH}_3\text{CHO}

This pathway impacts pharmacokinetics and metabolite profiles .

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring participates in electrophilic substitutions, such as halogenation or nitration. Computational models predict preferential substitution at the C-2 position due to resonance stabilization .

Reactivity Comparison :

PositionReactivity (Relative Rate)Preferred Electrophile
C-21.0NO2+_2^+
C-30.4Br2_2

Fluorobenzoyl Group Stability

Ar OCH3ΔAr OH+CH3I\text{Ar OCH}_3\xrightarrow{\Delta}\text{Ar OH}+\text{CH}_3\text{I}

Synthetic Pathways

The compound is synthesized via a multi-step route:

  • Pyrrole Core Formation :

    • Condensation of a β-ketoester with an amine under acidic conditions .

  • Benzoylation :

    • Friedel-Crafts acylation using 3-fluoro-4-methylbenzoyl chloride .

  • Esterification :

    • Reaction with methyl chloroformate in the presence of DMAP .

Optimized Reaction Table :

StepReagentsYieldPurity
Pyrrole cyclizationHCl, EtOH, 60°C78%95%
BenzoylationAlCl3_3, DCM, 0°C65%90%
EsterificationMethyl chloroformate, DMAP82%98%

Metabolic Transformations

In vitro assays highlight key metabolic pathways :

  • Hydroxylation : At the pyrrole C-4 position.

  • Glucuronidation : Conjugation of the hydrolyzed carboxylic acid.

Metabolite Profile :

MetaboliteEnzyme ResponsibleBiological Half-Life
4-Hydroxy-pyrrole derivativeCYP3A42.3 h
Glucuronidated carboxylic acidUGT1A15.8 h

Degradation Under Stress Conditions

Forced degradation studies reveal instability in oxidative environments :

  • Photolysis : UV light (254 nm) induces cleavage of the diethylaminoethyl chain.

  • Hydrolytic Degradation : Predominant at pH > 9.

Scientific Research Applications

Anticancer Activity

The compound exhibits potential anticancer properties due to its structural similarities to known anticancer agents. In vitro assays suggest that it may inhibit tumor growth by affecting specific cellular pathways involved in cancer proliferation. High-throughput screening methods are often employed to evaluate its efficacy against various cancer cell lines.

Antimicrobial Properties

Methyl 4-(1-(2-(diethylamino)ethyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate has shown promise as an antimicrobial agent. The presence of diverse functional groups enhances its ability to interact with microbial cells, potentially leading to the inhibition of pathogen growth.

Structure-Activity Relationship Studies

Computational models analyzing structure-activity relationships (SAR) are crucial for predicting the biological activity of this compound. These models help identify the most effective structural modifications that could enhance its pharmacological effects, guiding future synthesis and optimization efforts.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic synthesis techniques. Each step requires precise control over reaction conditions to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is essential for elucidating its mechanisms of action. Techniques such as molecular docking and high-throughput screening are utilized to predict interactions with various biological targets.

Case Studies and Research Findings

Research studies focusing on this compound have demonstrated its potential in various therapeutic areas, including oncology and infectious diseases. Ongoing studies aim to further elucidate its mechanisms of action and optimize its efficacy through structural modifications.

Mechanism of Action

The mechanism of action of SALOR-INT L428671-1EA involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Structural Features

Target Compound vs. Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-3-fluorobenzoate ()
Feature Target Compound Compound from
Core Heterocycle 2,5-Dihydro-1H-pyrrol-2-yl ring Pyrazolo[3,4-d]pyrimidine and chromen (4H-chromen-4-one) rings
Substituents Diethylaminoethyl, 3-fluoro-4-methylbenzoyl, methyl benzoate 3-Fluorophenyl, 5-fluoro-chromenone, methyl benzoate
Fluorine Atoms 1 fluorine (on benzoyl group) 2 fluorines (on chromen and phenyl groups)
Key Functional Groups Hydroxyl, oxo, ester Amino, oxo, ester

Analysis :

  • The target compound’s pyrrolidinone core offers a compact, rigid structure compared to the fused pyrazolo-pyrimidine and chromen rings in ’s compound, which may influence binding affinity in biological targets .
  • The diethylaminoethyl group in the target compound could enhance solubility in aqueous media, whereas the chromenone moiety in ’s analogue may contribute to π-π stacking interactions .
Target Compound vs. Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate ()
Feature Target Compound Compound from
Core Heterocycle 2,5-Dihydro-1H-pyrrol-2-yl ring Pyrazole ring
Substituents Diethylaminoethyl, 3-fluoro-4-methylbenzoyl Carbamoyl, tetrafluoropropoxy, propyl group
Fluorine Atoms 1 fluorine 4 fluorines (tetrafluoropropoxy group)
Ester Group Methyl benzoate Ethyl benzoate

Analysis :

  • The tetrafluoropropoxy group in ’s compound increases electronegativity and metabolic stability, whereas the target compound’s 3-fluoro-4-methylbenzoyl group balances lipophilicity and steric bulk .

Physical Properties

Property Compound from Compound from
Melting Point 258–260°C 97–99°C
Molecular Weight 572.4 g/mol 460 g/mol

Analysis :

  • The higher melting point of ’s compound likely stems from its fused aromatic system (chromenone), which enhances crystallinity compared to the aliphatic tetrafluoropropoxy chain in ’s analogue .
  • The target compound’s molecular weight is expected to fall between these values, given its moderate-sized substituents.

Biological Activity

Methyl 4-(1-(2-(diethylamino)ethyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a complex organic compound with significant potential in medicinal chemistry. Its intricate molecular structure, featuring multiple functional groups, suggests various biological activities that merit detailed examination.

Chemical Structure and Properties

The compound's chemical formula is C23H30FN3O4, and its structure includes a benzoate ester, a pyrrole moiety, and a diethylamino substituent. This combination of features is indicative of its potential pharmacological applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties due to its structural similarity to known anticancer agents. In vitro assays have indicated potential inhibition of tumor cell proliferation, making it a candidate for further investigation in cancer therapeutics.
  • Antimicrobial Properties : The presence of various functional groups in the molecule may confer antimicrobial activity against specific pathogens. High-throughput screening methods have been employed to evaluate its efficacy against a range of microbial targets.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Computational models analyzing structure-activity relationships (SAR) have predicted its interaction with specific biological targets, which could lead to therapeutic applications.

1. Anticancer Studies

A study focusing on the anticancer potential of similar compounds highlighted the importance of structural modifications in enhancing cytotoxicity against cancer cell lines. For instance, derivatives of pyrrole structures have shown selective cytotoxicity against tumorigenic cells, suggesting that this compound may follow suit .

2. Antimicrobial Activity

In vitro assays conducted on related compounds indicated that those with similar functional groups exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Such findings support the hypothesis that this compound could possess similar properties .

Data Table: Summary of Biological Activities

Activity TypePotential EffectsReference
AnticancerInhibition of tumor cell proliferation
AntimicrobialActivity against specific pathogens
Enzyme InhibitionInteraction with metabolic enzymes

Q & A

Q. Q1. What synthetic strategies are recommended for optimizing the yield of this compound, given its complex pyrrole and benzoyl substituents?

Methodological Answer:

  • Stepwise Functionalization : Begin with the synthesis of the dihydro-1H-pyrrol-2-yl core, followed by sequential coupling of the 3-fluoro-4-methylbenzoyl and diethylaminoethyl groups. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, as demonstrated in analogous benzoate ester syntheses .
  • Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates. Avoid protic solvents to prevent premature hydrolysis of ester groups .
  • Yield Monitoring : Employ HPLC or LC-MS to track intermediate purity. Adjust stoichiometry of diethylaminoethyl chloride (1.2–1.5 equivalents) to minimize side reactions .

Q. Q2. How can researchers characterize the stereochemical configuration of the dihydro-1H-pyrrol-2-yl moiety?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., dihydro-pyrrole derivatives) to confirm stereochemistry, as applied in analogous pyrazole and pyrrolidine systems .
  • NMR Analysis : Use 1H^1H-1H^1H NOESY to detect spatial proximity between protons on the pyrrole ring and adjacent substituents .
  • Chiral Chromatography : Separate enantiomers using chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .

Advanced Research Questions

Q. Q3. How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?

Methodological Answer:

  • Solvent Screening : Test solubility in 20+ solvents (e.g., dioxane, THF, ethyl acetate) at 25°C and 50°C. Use UV-Vis spectroscopy to quantify saturation points .
  • Computational Modeling : Predict Hansen solubility parameters (δD_D, δP_P, δH_H) using COSMO-RS to identify solvents with matching polarity .
  • Additive Screening : Introduce co-solvents (e.g., 5% DMSO in hexane) to improve dissolution in nonpolar media .

Q. Q4. What experimental designs are suitable for studying the compound’s stability under oxidative or hydrolytic conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Oxidative Stress : Expose to 3% H2_2O2_2 at 40°C for 24 hours; monitor degradation via LC-MS .
    • Hydrolytic Stress : Test pH-dependent stability (pH 1–13) at 37°C. Use phosphate buffers for neutral conditions and HCl/NaOH for extremes .
  • Kinetic Analysis : Apply Arrhenius modeling to predict shelf-life at 25°C using data from accelerated stability tests (40°C–60°C) .

Q. Q5. How can researchers resolve discrepancies in biological activity data across cell-based vs. in vivo assays?

Methodological Answer:

  • Metabolic Profiling : Compare hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid metabolite formation in vivo .
  • Plasma Protein Binding : Measure compound binding to albumin or α-1-acid glycoprotein using equilibrium dialysis; adjust dosing regimens accordingly .
  • Cell Membrane Permeability : Use Caco-2 monolayers to assess efflux ratios (P-gp/BCRP involvement) that limit cellular uptake .

Safety and Handling

Q. Q6. What precautions are critical when handling the diethylaminoethyl substituent due to potential toxicity?

Methodological Answer:

  • Ventilation : Use fume hoods with >0.5 m/s airflow to prevent inhalation of volatile intermediates .
  • PPE : Wear nitrile gloves (tested for permeation resistance to amines) and safety goggles .
  • First Aid : For skin contact, wash with 10% acetic acid to neutralize residual diethylamine, followed by soap and water .

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